Cas no 813-77-4 (Dimethyl Phosphorochloridate (90%))

Dimethyl Phosphorochloridate (90%) structure
813-77-4 structure
Nome del prodotto:Dimethyl Phosphorochloridate (90%)
Numero CAS:813-77-4
MF:C2H6ClO3P
MW:144.494000911713
MDL:MFCD00117904
CID:726907
PubChem ID:101863

Dimethyl Phosphorochloridate (90%) Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphorochloridicacid, dimethyl ester
    • Dimethyl Phosphorochloridate
    • Dimethyl Chlorophosphate
    • [chloro(methoxy)phosphoryl]oxymethane
    • Chlorophosphoric Acid Dimethyl Ester
    • Methyl phosphorochloridate
    • Chlorodimethoxyphosphine oxide
    • Chlorodimethylphosphate
    • Dimethoxyphosphinic chloride
    • Dimethyl chlorophosphonate
    • Dimethyl phosphochloridate
    • Dimethyl phosphorochloride
    • Dimethyl phosphoryl chloridate
    • Dimethylphosphoryl chloride
    • O,O-Dimethyl phosphorochloridate
    • O,O-Dimethyl phosphorylchloridate
    • O,O-Dimethylphosphoryl chloride
    • Phosphorochloridic dimethyl ester
    • Methyl phosphorochloridate (6CI, 7CI)
    • Dimethoxyphosphoryl chloride
    • MFCD00117904
    • 813-77-4
    • Phosphorochloridic acid dimethyl ester
    • Methyl phosphorochloridate ((MeO)2ClPO)
    • C2H6ClO3P
    • O,O-dimethyl chlorophosphate
    • Dimethylchlorophosphate
    • Dimethyl chlorophosphate, 96%
    • Phosphorochloridic acid, dimethyl ester
    • Dimethyl Phosphorochloridate (90per cent)
    • AKOS015913550
    • EN300-92188
    • (chloro-methoxyphosphoryl)oxymethane
    • Dimethyl phosphorchloridate
    • GEO-02811
    • DB-009694
    • Dimethyl chloridophosphate #
    • dimethylphosphorochloridate
    • DTXSID90231043
    • SCHEMBL152158
    • D5601
    • Dimethyl Phosphorochloridate (90%)
    • MDL: MFCD00117904
    • Inchi: 1S/C2H6ClO3P/c1-5-7(3,4)6-2/h1-2H3
    • Chiave InChI: NGFFLHMFSINFGB-UHFFFAOYSA-N
    • Sorrisi: O=P(OC)(OC)Cl

Proprietà calcolate

  • Massa esatta: 143.97400
  • Massa monoisotopica: 143.9743087g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 2
  • Complessità: 84.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.5Ų
  • XLogP3: niente
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.34 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 80°C/25mmHg(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: n20/D 1.413(lit.)
  • PSA: 45.34000
  • LogP: 1.62610
  • Solubilità: Non determinato

Dimethyl Phosphorochloridate (90%) Informazioni sulla sicurezza

Dimethyl Phosphorochloridate (90%) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-92188-0.25g
dimethyl chlorophosphonate
813-77-4 75.0%
0.25g
$19.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R050732-5g
Dimethyl Phosphorochloridate (90%)
813-77-4 96%
5g
¥295 2024-05-21
Cooke Chemical
A3402512-1G
Dimethyl Phosphorochloridate
813-77-4 96%
1g
RMB 67.20 2025-02-20
Cooke Chemical
A3402512-25G
Dimethyl Phosphorochloridate
813-77-4 96%
25g
RMB 758.40 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D137376-25g
Dimethyl Phosphorochloridate (90%)
813-77-4 96%
25g
¥868.90 2023-09-03
TRC
D813775-5000mg
Dimethyl Phosphorochloridate (90%)
813-77-4
5g
$173.00 2023-05-18
Enamine
EN300-92188-0.1g
dimethyl chlorophosphonate
813-77-4 75.0%
0.1g
$19.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D137376-1g
Dimethyl Phosphorochloridate (90%)
813-77-4 96%
1g
¥65.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MK570-1g
Dimethyl Phosphorochloridate (90%)
813-77-4 96%
1g
¥97.0 2022-07-28
Enamine
EN300-92188-25.0g
dimethyl chlorophosphonate
813-77-4 75.0%
25.0g
$184.0 2025-03-21

Dimethyl Phosphorochloridate (90%) Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Trichloroisocyanuric acid Solvents: Acetonitrile ;  15 min, rt
Riferimento
Trichloroisocyanuric acid: an efficient reagent for the synthesis of dialkyl chlorophosphates from dialkyl phosphites
Acharya, J.; et al, Tetrahedron Letters, 2005, 46(32), 5293-5295

Synthetic Routes 2

Condizioni di reazione
Riferimento
Reaction of chlorophosphoranes with trialkyl phosphites
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1659-60

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  10 min, rt
Riferimento
N,N'-dichloro bis(2,4,6-trichlorophenyl) urea (CC-2): An efficient reagent for synthesis of dialkyl chlorophosphates
Shakya, P. D.; et al, Journal of Chemical Research, 2005, (12), 821-823

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Benzene ;  8 - 10 °C
1.2 Reagents: Sulfuryl chloride
Riferimento
Simplified preparation of dialkyl chlorophosphonates
Fiszer, Bernard; et al, Roczniki Chemii, 1952, 26, 688-9

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: (T-4)-Dichlorobis(4-methoxyphenyl)tellurium Solvents: Carbon tetrachloride ;  35 - 40 °C; 65 min, 35 - 40 °C
Riferimento
Dianisyltellurium (IV) dichloride promoted oxidation reactions of di- and tri-organyl phosphites
Garg, Sapana; et al, Research Journal of Pharmaceutical, 2012, 3(4), 1329-1333

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Divinylbenzene-styrene copolymer (N,N-dichlorosulfonamide functionalized) ;  2 h, rt
Riferimento
N,N-Dichloro poly(styrene-co-divinyl benzene) sulfonamide polymeric beads: an efficient and recyclable reagent for the synthesis of dialkyl chlorophosphates from dialkylphosphites at room temperature
Gupta, Hemendra K.; et al, Tetrahedron Letters, 2008, 49(47), 6704-6706

Synthetic Routes 7

Condizioni di reazione
Riferimento
Phase equilibria and compound formation in the system lithium gallosilicate-silica (LiGaSiO4-SiO2)
Chavira, E.; et al, British Ceramic Transactions and Journal, 1987, 86(5), 161-5

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Cyclohexylamine
Riferimento
Trichlorofluoromethane
Burton, Donald J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Carbon tetrachloride ,  Benzene ;  10 min, rt
Riferimento
Efficient and cost-effective synthesis of dialkyl chlorophosphates
Shakya, P. D.; et al, Organic Preparations and Procedures International, 2005, 37(6), 569-574

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride
Riferimento
Reaction of chlorophosphoranes with trialkyl phosphites
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1659-60

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Ethanaminium, N,N-diethyl-N-methyl-, methyl phosphonate (1:1)
Riferimento
A study of the Atherton-Todd reaction mechanism
Troev, K.; et al, Bulletin of the Chemical Society of Japan, 1990, 63(4), 1284-5

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Phosgene
Riferimento
Phosphorus compounds and lactic acid in brain and heart tissue of cooled animals during cardiac arrest and during the restitution of general circulation by a complex of therapeutic treatments
Raiko, Z. A.; et al, Fiziologicheskii Zhurnal SSSR imeni I. M. Sechenova, 1959, 45, 1489-96

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Copper(II) bis(acetylacetonate)
Riferimento
Phosphorus-hydrogen carbene insertion. IV. Formation of dimethyl 3-chloro-2-oxopropylphosphonate and dimethyl 3,3-dichloro-2-oxopropylphosphonate by the copper-catalyzed Todd-Atherton reaction
Polozov, A. M.; et al, Zhurnal Obshchei Khimii, 1992, 62(5), 1039-42

Synthetic Routes 14

Condizioni di reazione
Riferimento
Reaction of chlorophosphoranes with trialkyl phosphites
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1659-60

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Cyclohexylamine
Riferimento
Trichlorofluoromethane
Burton, Donald J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-4

Synthetic Routes 16

Condizioni di reazione
1.1 Solvents: Acetic acid ,  Pyridine ;  rt → 70 °C
1.2 Reagents: Chlorine ;  4 h, 70 °C; 70 °C → 10 °C
1.3 Reagents: Sodium hydroxide ;  neutralized, cooled
2.1 Solvents: Acetonitrile ;  10 min, rt
Riferimento
N,N'-dichloro bis(2,4,6-trichlorophenyl) urea (CC-2): An efficient reagent for synthesis of dialkyl chlorophosphates
Shakya, P. D.; et al, Journal of Chemical Research, 2005, (12), 821-823

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Triphosgene Catalysts: 1,3-Dimethyl-2-imidazolidinone Solvents: Dichloromethane ;  < 5 °C; 2 h, 30 - 35 °C
Riferimento
An efficient method for the synthesis of dialkyl chlorophosphates from trialkyl phosphites using bis(trichloromethyl) carbonate
Wang, Bo; et al, Chinese Chemical Letters, 2008, 19(8), 904-906

Dimethyl Phosphorochloridate (90%) Raw materials

Dimethyl Phosphorochloridate (90%) Preparation Products

Dimethyl Phosphorochloridate (90%) Letteratura correlata

Fornitori consigliati
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:813-77-4)Dimethyl Phosphorochloridate (90%)
042
Amadis Chemical Company Limited
(CAS:813-77-4)Dimethyl Phosphorochloridate (90%)
A1207147
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):187.0/313.0